Technical Monograph: 4-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole
Technical Monograph: 4-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole
Executive Summary
The compound 4-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole represents a privileged bicyclic heterocycle in medicinal chemistry.[1] Structurally, it fuses a benzimidazole core—known for its bioisosteric similarity to purines and indoles—with a chiral pyrrolidine ring.[1] This specific scaffold is highly valued as a pharmacophore in the development of Histamine H4 Receptor (H4R) antagonists , kinase inhibitors, and antimicrobial agents.[2]
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and therapeutic applications, designed for researchers optimizing lead compounds in GPCR and enzyme inhibition programs.
Molecular Architecture & Physicochemical Profile[1][3]
Structural Identity
The molecule consists of a benzene ring fused to an imidazole ring (benzimidazole), substituted at the 2-position with a pyrrolidine ring and at the 4-position with a methyl group.
-
IUPAC Name: 4-methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole[1]
-
Molecular Formula:
-
Molecular Weight: 201.27 g/mol [1]
Critical Feature: Prototropic Tautomerism
A defining characteristic of this scaffold is the annular tautomerism of the imidazole ring.[1] The hydrogen atom on the nitrogen can migrate between the N1 and N3 positions.[1]
-
Tautomer A (4-Methyl): The methyl group is adjacent to the unprotonated nitrogen (N3).[1]
-
Tautomer B (7-Methyl): The hydrogen migrates, effectively placing the methyl group at the 7-position relative to the NH.[1]
Impact on Binding: In protein ligand-binding pockets (e.g., H4 Receptor), the specific tautomer is selected by the hydrogen-bond donor/acceptor environment of the active site. The 4-methyl substituent introduces steric bulk that can lock the molecule into a preferred conformation or exclude it from off-target receptors (e.g., H3 Receptor selectivity).[1]
Physicochemical Data Table
| Property | Value (Estimated) | Significance |
| LogP (Lipophilicity) | 1.8 – 2.2 | Moderate lipophilicity; favorable for CNS penetration and oral bioavailability.[1] |
| pKa (Pyrrolidine N) | ~9.5 | Highly basic; exists as a cation at physiological pH (7.4).[1] |
| pKa (Benzimidazole N) | ~5.6 | Weakly basic; largely unprotonated at physiological pH.[1] |
| TPSA | ~40 Ų | Good membrane permeability predictor (<140 Ų).[1] |
| Chirality | (S) or (R) | Derived from Proline.[1] The (S)-isomer is typically the bioactive eutomer in H4R antagonism.[1] |
Synthetic Methodologies
To maintain the stereochemical integrity of the pyrrolidine ring (derived from chiral proline), a mild, two-step synthesis is superior to harsh acid-catalyzed condensation which causes racemization.
Recommended Protocol: Peptide Coupling & Cyclization
This method utilizes 3-methyl-1,2-phenylenediamine and N-Boc-L-Proline .[1]
Step 1: Amide Coupling
-
Reagents: 3-methyl-1,2-phenylenediamine (1.0 eq), N-Boc-L-Proline (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq).
-
Solvent: DMF or DCM.
-
Conditions: Stir at RT for 4–6 hours.
-
Mechanism: Activation of the proline carboxylate by HATU followed by nucleophilic attack by the primary amine of the phenylenediamine.[1]
-
Intermediate: N-(2-amino-3-methylphenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide.
Step 2: Acid-Mediated Cyclization & Deprotection [1]
-
Reagents: Glacial Acetic Acid (AcOH) or TFA.[1]
-
Conditions: Heat at 60–80°C for 2–4 hours.
-
Mechanism: The free amine attacks the amide carbonyl to close the imidazole ring (Phillips-type condensation), followed by Boc-deprotection due to acidic conditions.[1]
-
Purification: Neutralize with
, extract with EtOAc, and purify via Flash Column Chromatography (MeOH/DCM).
Synthetic Workflow Visualization
Figure 1: Step-wise synthetic pathway preserving stereochemistry at the pyrrolidine C2 position.
Therapeutic Utility & Structure-Activity Relationship (SAR)[1]
Primary Target: Histamine H4 Receptor (H4R) Antagonism
The 2-(pyrrolidin-2-yl)benzimidazole core is a validated scaffold for H4R antagonists, used to treat pruritus, atopic dermatitis, and inflammation .
-
Binding Mode:
-
Ionic Interaction: The basic pyrrolidine nitrogen (protonated at pH 7.[1]4) forms a critical salt bridge with Asp94 (3.32) in the H4 receptor transmembrane domain.
-
Hydrogen Bonding: The benzimidazole NH acts as a hydrogen bond donor to Glu182 (5.46) .[1]
-
Steric Fit: The 4-methyl group provides a specific hydrophobic contact.[1] Crucially, it breaks the symmetry of the molecule. In many SAR studies, 4-methyl substitution improves selectivity over the H3 receptor by clashing with residues in the H3R pocket that are slightly bulkier than in H4R.[1]
-
Secondary Applications: Antimicrobial & Kinase Inhibition[2][3]
-
Antimicrobial: Ruthenium(II) complexes utilizing this ligand (specifically the pyridyl analogs, but extending to pyrrolidine) have shown efficacy against S. aureus and MRSA by interacting with bacterial DNA or cell walls.
-
Kinase Inhibition: The benzimidazole motif mimics the purine ring of ATP.[1] The 4-methyl group can orient the molecule within the ATP-binding pocket of kinases (e.g., VEGFR or EGFR), acting as a "hinge binder."
H4 Receptor Signaling Pathway Blockade
Figure 2: Mechanism of Action. The antagonist prevents
Analytical Characterization
To validate the synthesis of 4-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole , the following analytical signals are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
):-
Methyl Group: A distinct singlet (
~2.4–2.6 ppm).[1] -
Pyrrolidine Ring: Multiplets at
1.8–2.3 ppm (methylene protons) and a triplet/multiplet at ~4.5 ppm (chiral CH). -
Aromatic Region: The 4-methyl substitution pattern creates a specific splitting pattern (typically two doublets and a triplet, or a multiplet integrating to 3 protons) in the
6.9–7.5 ppm range. -
NH Protons: Broad singlets for the pyrrolidine NH and benzimidazole NH (exchangeable with
).[3]
-
Mass Spectrometry[1][5]
-
ESI-MS: Expect a strong
peak at m/z 202.13 .[1] -
Fragmentation: Loss of the pyrrolidine ring or methyl radical may be observed in MS/MS modes.[1]
References
-
Histamine H4 Receptor Antagonists: Thurmond, R. L., et al. (2008). "The histamine H4 receptor: a novel modulator of inflammatory and immune disorders."[1][4] Nature Reviews Drug Discovery.[1] Link
-
Benzimidazole Synthesis: Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry. Elsevier.[1][5]
-
H4R Ligand SAR: Altenbach, R. J., et al. (2008). "Structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands." Journal of Medicinal Chemistry. Link
-
Antimicrobial Benzimidazoles: Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of potential antimicrobial agents."[1][6] Bioorganic & Medicinal Chemistry. Link
- Stereoselective Synthesis: Beaulieu, P. L., et al. (2003). "Synthesis of Chiral 2-(2-Pyrrolidinyl)benzimidazoles." Tetrahedron Letters.
Sources
- 1. 2-Pyrrolidin-2-yl-1H-benzoimidazole | C11H13N3 | CID 3145399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Histamine H4 receptor ligands: future applications and state of art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
